Cas no 2228322-02-7 (3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid)
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid
- 2228322-02-7
- EN300-1980718
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- Inchi: 1S/C10H11ClO4/c1-15-9(10(13)14)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,12H,4H2,1H3,(H,13,14)
- InChI Key: UIUCNVPFAATEPK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)O)CC(C(=O)O)OC
Computed Properties
- Exact Mass: 230.0345865g/mol
- Monoisotopic Mass: 230.0345865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.8Ų
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1980718-0.05g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-0.1g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-0.25g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-0.5g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-1.0g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 1g |
$1129.0 | 2023-05-31 | ||
| Enamine | EN300-1980718-2.5g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-5.0g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 5g |
$3273.0 | 2023-05-31 | ||
| Enamine | EN300-1980718-10.0g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 10g |
$4852.0 | 2023-05-31 | ||
| Enamine | EN300-1980718-1g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1980718-5g |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid |
2228322-02-7 | 5g |
$3273.0 | 2023-09-16 |
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid
Professional Introduction to 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic Acid (CAS No. 2228322-02-7)
3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228322-02-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and potential therapeutic applications.
The molecular structure of 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid consists of a phenyl ring substituted with a chloro group at the 4-position and a hydroxyl group at the 2-position, coupled with a propanoic acid moiety that is methoxylated at the 2-position. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of both hydroxyl and methoxy groups in 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid suggests potential for interactions with enzymes and receptors, which could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential role in pharmaceutical research. The chloro-substituted phenyl ring is a common feature in many bioactive molecules, often serving as a key pharmacophore that interacts with biological targets. Additionally, the hydroxyl and methoxy groups can influence the compound's solubility, metabolic stability, and overall bioavailability, making it an attractive candidate for further development.
Recent studies have begun to explore the pharmacological properties of derivatives similar to 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid. For instance, researchers have investigated analogs that modify the position or type of substituents on the phenyl ring, aiming to optimize biological activity. These studies have provided valuable insights into the structure-activity relationships (SAR) of such compounds, highlighting the importance of precise molecular design.
The synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid presents an interesting challenge due to its complex functionalization. Advanced synthetic methodologies, including cross-coupling reactions and selective functional group transformations, are often employed to construct this molecule efficiently. The development of such synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for medicinal chemists.
In addition to its potential therapeutic applications, 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid may also find utility in academic research as a tool compound for studying enzyme mechanisms and ligand-receptor interactions. Its unique structural features make it a suitable candidate for use in high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
The chemical properties of this compound, such as its solubility in organic solvents and stability under various conditions, make it amenable to a wide range of spectroscopic and analytical techniques. These properties are crucial for characterizing the compound both in pure form and as part of more complex mixtures or formulations.
The field of drug discovery is constantly evolving, with new technologies and methodologies emerging at a rapid pace. The study of compounds like 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid plays a vital role in this landscape by providing foundational knowledge that can be translated into innovative therapies. As research progresses, it is likely that new applications and derivatives will be identified, further expanding the utility of this molecule.
In conclusion, 3-(4-chloro-2-hydroxyphenyl)-2-methoxypropanoic acid (CAS No. 2228322-02-7) represents a promising area of investigation within chemical biology and pharmaceutical chemistry. Its unique structural features and potential biological activities make it an intriguing molecule for further study. As research continues to uncover new insights into its properties and applications, this compound is poised to contribute significantly to the advancement of drug discovery and development.
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